molecular formula C10H21N3 B13811668 2-(9-Methyl-3,9-diazabicyclo[3.3.1]nonan-3-yl)ethanamine

2-(9-Methyl-3,9-diazabicyclo[3.3.1]nonan-3-yl)ethanamine

Cat. No.: B13811668
M. Wt: 183.29 g/mol
InChI Key: LGDXJCRFLQAFDZ-UHFFFAOYSA-N
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Description

2-(9-Methyl-3,9-diazabicyclo[331]nonan-3-yl)ethanamine is a bicyclic amine compound characterized by its unique structure, which includes a diazabicyclo[331]nonane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9-Methyl-3,9-diazabicyclo[3.3.1]nonan-3-yl)ethanamine typically involves the formation of the bicyclic core followed by the introduction of the ethanamine side chain. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions to form the diazabicyclo[3.3.1]nonane structure. This is followed by functionalization to introduce the ethanamine group .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(9-Methyl-3,9-diazabicyclo[3.3.1]nonan-3-yl)ethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(9-Methyl-3,9-diazabicyclo[3.3.1]nonan-3-yl)ethanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(9-Methyl-3,9-diazabicyclo[3.3.1]nonan-3-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(9-Methyl-3,9-diazabicyclo[3.3.1]nonan-3-yl)ethanamine is unique due to its specific substitution pattern and the presence of the ethanamine side chain.

Properties

Molecular Formula

C10H21N3

Molecular Weight

183.29 g/mol

IUPAC Name

2-(9-methyl-3,9-diazabicyclo[3.3.1]nonan-3-yl)ethanamine

InChI

InChI=1S/C10H21N3/c1-12-9-3-2-4-10(12)8-13(7-9)6-5-11/h9-10H,2-8,11H2,1H3

InChI Key

LGDXJCRFLQAFDZ-UHFFFAOYSA-N

Canonical SMILES

CN1C2CCCC1CN(C2)CCN

Origin of Product

United States

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